Magl-IN-1

Vue d'ensemble

Description

MAGL-IN-1 est un inhibiteur puissant, sélectif, réversible et compétitif de la monoacylglycérol lipase. La monoacylglycérol lipase est une enzyme impliquée dans l'hydrolyse du 2-arachidonoylglycérol, un endocannabinoïde qui joue un rôle crucial dans la régulation de divers processus physiologiques, notamment la douleur, l'inflammation et la neuroprotection . This compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la neurologie, de l'oncologie et des troubles métaboliques.

Mécanisme D'action

Target of Action

Magl-IN-1 is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a pivotal role in the degradation of monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in modulating various physiological processes such as pain sensation, appetite regulation, and immune responses .

Mode of Action

This compound works by binding to the active site of the MAGL enzyme, thereby blocking its ability to hydrolyze 2-AG into arachidonic acid and glycerol . This inhibition leads to an accumulation of 2-AG in the brain and peripheral tissues, which can activate cannabinoid receptors (CB1 and CB2) more effectively . The activation of these receptors contributes to various physiological responses, including analgesia, anti-inflammatory effects, and neuroprotection .

Biochemical Pathways

MAGL controls the level of free fatty acids (FFAs) which play a major role in tumorigenesis . By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing endocannabinoid signaling and offering a range of potential clinical applications . The precise mechanism of action involves the inhibition of the serine hydrolase activity of MAGL, which is essential for the hydrolysis of monoacylglycerols .

Pharmacokinetics

Some recent identified irreversible inhibitors present a good pharmacokinetic profile and are highly effective in reducing inflammation in vivo .

Result of Action

This compound exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It has been found to reduce neuroinflammation, decrease amyloid-beta plaque formation, and improve cognitive function . These effects are attributed to the anti-inflammatory and neuroprotective properties of elevated 2-AG levels .

Action Environment

Environmental factors such as light, temperature, and pollution could potentially alter our DNA and gene expression, particularly as climate change continues . These factors could influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Magl-IN-1 interacts with MAGL, inhibiting its activity . MAGL is a serine hydrolase that catalyzes the degradation of 2-AG, a major endocannabinoid . By inhibiting MAGL, this compound increases the levels of 2-AG while reducing the levels of arachidonic acid and prostaglandins . This modulation of biochemical reactions can have significant effects on cellular processes and functions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MAGL and inhibiting its activity . This inhibition prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid and decreased levels of arachidonic acid and prostaglandins . This can result in changes in gene expression and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

This compound has been found to be stable in both human and mouse plasma . Its effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the inhibition of MAGL by this compound can lead to significant changes in cellular function, including reduced cell proliferation .

Metabolic Pathways

This compound is involved in the endocannabinoid metabolic pathway. By inhibiting MAGL, it prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . This can affect metabolic flux and metabolite levels, influencing various cellular processes .

Subcellular Localization

Given that it targets MAGL, a membrane-bound α/β serine hydrolase , it is likely that this compound localizes to the same subcellular compartments where MAGL is found

Méthodes De Préparation

La synthèse de MAGL-IN-1 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finalesLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour optimiser le rendement et la pureté du produit final .

Les méthodes de production industrielle de this compound peuvent impliquer une synthèse à grande échelle utilisant des voies de synthèse similaires mais avec des conditions réactionnelles et des techniques de purification optimisées pour garantir un rendement et une pureté élevés. Ces méthodes peuvent inclure des réacteurs à écoulement continu, des plateformes de synthèse automatisées et des techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

MAGL-IN-1 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les amines et les thiols . Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et de la nature des réactifs utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, this compound est utilisé comme composé outil pour étudier l'inhibition de la monoacylglycérol lipase et ses effets sur le système endocannabinoïde . En biologie, this compound est utilisé pour étudier le rôle de la monoacylglycérol lipase dans divers processus physiologiques, notamment la douleur, l'inflammation et la neuroprotection .

En médecine, this compound a montré un potentiel en tant qu'agent thérapeutique pour le traitement de diverses maladies, notamment les troubles neurodégénératifs, le cancer et les maladies métaboliques . Par exemple, this compound s'est avéré présenter des effets antiprolifératifs contre les cellules cancéreuses du sein, du côlon et de l'ovaire chez l'homme . Dans l'industrie, this compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la monoacylglycérol lipase .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la monoacylglycérol lipase, empêchant ainsi l'hydrolyse du 2-arachidonoylglycérol en acide arachidonique et en glycérol . Cette inhibition conduit à une augmentation des niveaux de 2-arachidonoylglycérol, ce qui active à son tour les récepteurs cannabinoïdes et module divers processus physiologiques . Les cibles moléculaires de this compound comprennent le site actif de la monoacylglycérol lipase, où il se lie de manière compétitive et réversible pour inhiber l'activité de l'enzyme .

Applications De Recherche Scientifique

MAGL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on the endocannabinoid system . In biology, this compound is used to investigate the role of monoacylglycerol lipase in various physiological processes, including pain, inflammation, and neuroprotection .

In medicine, this compound has shown potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders, cancer, and metabolic diseases . For example, this compound has been shown to exhibit anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . In industry, this compound is used in the development of new drugs and therapeutic agents targeting monoacylglycerol lipase .

Comparaison Avec Des Composés Similaires

MAGL-IN-1 est unique parmi les inhibiteurs de la monoacylglycérol lipase en raison de sa forte sélectivité, de sa puissance et de son mode d'action réversible . Des composés similaires comprennent d'autres inhibiteurs de la monoacylglycérol lipase tels que JZL184, URB602 et KML29 . Comparé à ces composés, this compound présente un degré de sélectivité et de puissance plus élevé, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Magl-IN-1 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Understanding the biological activity of this compound involves examining its effects on various physiological processes, its therapeutic potential, and the mechanisms underlying its action.

Overview of MAGL and Its Role

MAGL is primarily responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol. This process is significant because 2-AG is an important endocannabinoid that modulates various physiological functions, including pain, inflammation, and neuroprotection. Inhibition of MAGL can lead to increased levels of 2-AG, thereby enhancing endocannabinoid signaling.

This compound operates by selectively inhibiting the hydrolytic activity of MAGL. This inhibition prevents the breakdown of 2-AG, leading to elevated levels of this endocannabinoid in tissues. The compound has been shown to be effective in various animal models, demonstrating its potential for therapeutic applications.

Research Findings and Case Studies

-

In Vivo Studies :

- In a study using a mouse model, this compound significantly increased 2-AG levels in the brain and other tissues. This elevation was associated with reduced inflammatory responses and improved outcomes in models of liver injury induced by ischemia-reperfusion (I/R) .

- Another study highlighted that administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its anti-inflammatory properties .

- Effects on Lipid Metabolism :

- Neuroprotective Effects :

Data Tables

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Pain Management : By enhancing endocannabinoid levels, this compound could be beneficial in treating chronic pain conditions.

- Neurodegenerative Diseases : Its neuroprotective properties may make it a candidate for therapies aimed at diseases like Alzheimer's or Parkinson's.

- Inflammatory Disorders : The anti-inflammatory effects observed in various studies indicate potential use in conditions characterized by excessive inflammation.

Propriétés

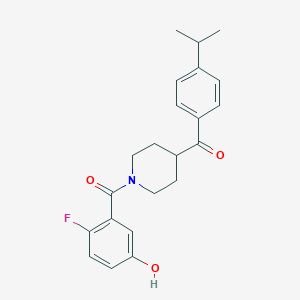

IUPAC Name |

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUBZNFATQKRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.